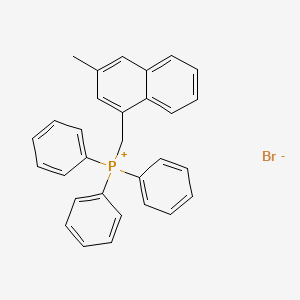

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide

Description

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 3-methyl-1-naphthylmethyl group. Phosphonium salts are widely used in organic synthesis (e.g., Wittig reactions), catalysis, and as mitochondrial-targeting agents in biomedical research . The naphthyl group likely enhances lipophilicity and π-π stacking interactions, distinguishing it from alkyl- or phenyl-substituted analogs.

Properties

CAS No. |

77028-94-5 |

|---|---|

Molecular Formula |

C30H26BrP |

Molecular Weight |

497.4 g/mol |

IUPAC Name |

(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1 |

InChI Key |

XSZCWGVNTLAGII-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic chemistry. It participates in various reactions, including:

- Wittig Reaction : It acts as a phosphonium salt in the synthesis of alkenes from aldehydes or ketones, facilitating the formation of double bonds through the generation of ylide intermediates. For instance, it has been used effectively to synthesize tricyclic compounds from β-cyclocitral .

- Catalysis : The phosphonium moiety enhances nucleophilicity, allowing for efficient catalysis in asymmetric reactions. Studies have shown that it can improve yields and enantioselectivity in Michael additions involving β-carbonyl esters and β-trifluoromethyl enones .

Reactivity Studies

The compound undergoes various chemical transformations:

- Oxidation : It can be oxidized to form phosphine oxides.

- Reduction : Reduction reactions can yield phosphine derivatives.

- Substitution Reactions : The bromide ion can be replaced by other nucleophiles under mild conditions, expanding its utility in synthesizing diverse phosphonium salts.

Cellular Studies

In biological research, (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has been employed to investigate cellular processes:

- Mitochondrial Targeting : The triphenylphosphonium group is known for its ability to target mitochondria selectively. This property is harnessed in drug delivery systems aimed at mitochondrial dysfunctions associated with various diseases .

- Cytotoxicity Assays : It has been used in assays to evaluate the cytotoxic effects of various compounds on cell lines, contributing to the development of anti-cancer agents .

Specialty Chemicals Production

The compound is also significant in industrial settings:

- Synthesis of Specialty Chemicals : Its reactivity allows for the production of specialized phosphonium salts and other derivatives used in materials science and chemical manufacturing.

- Antibacterial Applications : Research has explored its potential as an antibacterial agent, particularly in enhancing the pitting resistance of alloys when used as a corrosion inhibitor .

Reactivity Overview

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to phosphine oxides | Phosphine oxides |

| Reduction | Yields phosphine derivatives | Phosphine derivatives |

| Substitution | Bromide ion replaced by nucleophiles | Various substituted phosphonium salts |

Mechanism of Action

The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Differences

- Molecular Weight and Solubility : The naphthyl-substituted compound has a significantly higher molecular weight (~505.40) compared to alkyl analogs (e.g., 357.23 for methyl). This reduces solubility in polar solvents but improves compatibility with aromatic solvents .

- Reactivity : The electron-rich naphthyl group may stabilize the phosphonium cation, altering reactivity in Wittig reactions compared to methyl or propyl derivatives .

- Biological Applications: Unlike (3-aminopropyl)triphenylphosphonium bromide, which targets mitochondria due to its cationic charge and alkyl chain , the naphthyl group in the target compound may enhance membrane permeability or enable fluorescence-based tracking.

Biological Activity

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide, often referred to as a triphenylphosphonium compound, is a quaternary ammonium salt that has garnered interest in biological research due to its potential applications in drug delivery and mitochondrial targeting. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22BrP

- Molar Mass : 397.32 g/mol

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

Triphenylphosphonium compounds are known for their ability to cross biological membranes, particularly the mitochondrial membrane, due to their lipophilic nature. Once inside the mitochondria, these compounds can alter mitochondrial function, which is crucial for their biological activity. The proposed mechanisms include:

- Mitochondrial Targeting : The positively charged phosphonium group facilitates accumulation within mitochondria, where the negative membrane potential drives their uptake.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by increasing ROS levels, leading to apoptosis in cancer cells.

- Inhibition of Mitochondrial Respiration : They may disrupt the electron transport chain, affecting ATP production and promoting cell death in certain contexts.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT116 (colorectal cancer) and MCF7 (breast cancer).

- Findings : The compound showed comparable toxicity levels to established chemotherapeutics, suggesting its potential as an anticancer agent through mitochondrial targeting .

Antimicrobial Properties

Research indicates that triphenylphosphonium derivatives possess antimicrobial activity. A study evaluated the efficacy of various phosphonium compounds against bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL |

| Control (standard antibiotic) | E. coli, S. aureus | 25 µg/mL |

The results indicated that the triphenylphosphonium compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Study 1: Mitochondrial Targeting in Cancer Therapy

A study focused on engineered triphenylphosphonium-based liposomes demonstrated enhanced delivery of chemotherapeutics directly to mitochondria in cancer cells. The incorporation of this compound into liposomal formulations significantly improved the cytotoxicity of Paclitaxel in both in vitro and in vivo models .

Study 2: Antioxidant Properties

Another investigation explored the antioxidant properties of this compound, revealing its potential to mitigate oxidative stress-induced damage in neuronal cells. The study highlighted that treatment with the phosphonium compound reduced cell death rates under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.